8-methoxy-1-phenyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
8-methoxy-3-(4-methylphenyl)-1-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O/c1-16-8-10-17(11-9-16)23-21-15-25-22-13-12-19(28-2)14-20(22)24(21)27(26-23)18-6-4-3-5-7-18/h3-15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MABLQFGOKJYGEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)OC)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-1-phenyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the condensation of p-nitroaniline with benzaldehyde derivatives and phenylacetylene under an air atmosphere at room temperature with constant stirring using anhydrous acetonitrile as the solvent . This reaction is catalyzed by various agents such as 4-toluenesulfonic acid, magnesium chloride, or cupric nitrate at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-1-phenyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
8-methoxy-1-phenyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects due to its interaction with various biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 8-methoxy-1-phenyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups: Compounds with electron-donating substituents (e.g., 2i, 2m) exhibit potent anti-inflammatory activity, likely due to enhanced hydrogen bonding with targets like iNOS or COX-2 . The methoxy group in the target compound may similarly improve binding affinity.
- Amino vs. Alkyl/Aryl Substituents: Amino groups at position 3 (e.g., 2i, 2m) correlate with submicromolar IC₅₀ values, whereas alkyl/aryl groups (e.g., p-tolyl in the target compound) may prioritize lipophilicity and membrane permeability .
Anti-Inflammatory Activity and Mechanism
The target compound shares a structural framework with derivatives reported to inhibit LPS-induced NO production in RAW 264.7 macrophages. For example:
- Compound 2i and 2m inhibit NO production by suppressing iNOS and COX-2 expression, with potencies comparable to the reference drug 1400W (IC₅₀ ~0.2 µM) .
- The 8-methoxy group in the target compound may mimic the hydroxyl group in 2i, as both are electron-donating and could stabilize enzyme interactions. However, the absence of an amino group at position 3 might reduce potency compared to 2i/2m.
Biological Activity
8-Methoxy-1-phenyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline is a compound of significant interest due to its diverse biological activities. This article encompasses a detailed examination of its biological properties, including anti-inflammatory and anticancer effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 294.36 g/mol. The structure features a pyrazoloquinoline framework that is pivotal for its biological activity.
1. Anti-inflammatory Activity
Research has demonstrated that pyrazolo[4,3-c]quinoline derivatives, including this compound, exhibit notable anti-inflammatory properties. The mechanism involves the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.
Key Findings:
- Inhibition of NO Production: The compound showed significant inhibition of NO production with an IC50 value comparable to standard anti-inflammatory agents.
- Mechanism of Action: The anti-inflammatory effects are attributed to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression, which are critical mediators in inflammatory pathways .
Table 1: Inhibitory Effects on NO Production
| Compound | IC50 (µM) | Cytotoxicity (%) | Mechanism |
|---|---|---|---|
| This compound | TBD | TBD | Inhibition of iNOS and COX-2 |
| Positive Control (1400 W) | 0.39 | N/A | iNOS Inhibitor |
2. Anticancer Activity
The compound has also been evaluated for its anticancer properties, particularly against colorectal cancer cell lines such as HCT116 and Caco-2.
Key Findings:
- Cytotoxic Effects: Studies indicated that the compound inhibits cell proliferation and induces apoptosis in cancer cells.
- Cell Cycle Arrest: It was observed that the compound causes G2/M phase cell cycle arrest, which is crucial for preventing cancer cell division.
- Mechanism: The cytotoxicity appears to be mediated through the inhibition of the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer .
Table 2: Anticancer Activity Against Colorectal Cancer Cells
| Cell Line | Proliferation Inhibition (%) | Cell Cycle Phase Arrest | Mechanism |
|---|---|---|---|
| HCT116 | TBD | G2/M | PI3K/AKT/mTOR inhibition |
| Caco-2 | TBD | G2/M | PI3K/AKT/mTOR inhibition |
Case Study 1: Anti-inflammatory Evaluation
In a study evaluating various pyrazolo[4,3-c]quinoline derivatives, it was found that structural modifications significantly influenced their anti-inflammatory potency. The presence of electron-donating groups at specific positions on the phenyl ring enhanced inhibitory activity on NO production while reducing cytotoxicity .
Case Study 2: Anticancer Evaluation
A recent investigation into the anticancer potential of related compounds revealed that those with similar structural motifs exhibited promising cytotoxic effects against colorectal cancer cells. Further structural optimization is ongoing to enhance efficacy and reduce side effects .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 8-methoxy-1-phenyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline?
- Methodology : The compound is typically synthesized via cyclization of substituted quinoline precursors. A common starting material is 2,4-dichloroquinoline-3-carbonitrile, which undergoes sequential substitutions and cyclization. For example, introducing a methoxy group at position 8 can be achieved through nucleophilic aromatic substitution, followed by coupling with arylhydrazines to form the pyrazole ring. Thermal cyclization or InCl₃-catalyzed reactions in green solvents (e.g., ethanol/water) are employed to finalize the tricyclic structure .
Q. What spectroscopic techniques are used for structural characterization?
- Methodology :
- ¹H/¹³C NMR : To confirm substituent positions and ring connectivity (e.g., distinguishing between N(1)-phenyl and C(3)-p-tolyl groups) .
- X-ray crystallography : Resolves stereochemical ambiguities and validates planar geometry of the quinoline core. Crystallographic data for related pyrazoloquinolines show bond lengths of ~1.34 Å (C=N) and ~1.44 Å (C–N pyrazole) .
- HRMS : Validates molecular formula, particularly for halogenated or methoxy-substituted derivatives .
Q. What bioactivities are reported for pyrazoloquinoline derivatives?
- Key Findings :
- Antimicrobial activity : Derivatives with electron-withdrawing groups (e.g., Cl, CF₃) show MIC values of 2–8 µg/mL against S. aureus and E. coli .
- Phosphodiesterase (PDE) inhibition : Substitution at C(3) with p-tolyl enhances PDE10A inhibition (IC₅₀ = 0.8 µM) due to hydrophobic interactions .
Advanced Research Questions
Q. How can researchers optimize the yield of pyrazoloquinoline derivatives during cyclization?
- Methodology :
-
Catalyst screening : InCl₃ in ethanol/water improves regioselectivity and reduces side products (yield: 75–85%) compared to thermal cyclization (yield: 30–40%) .
-
Solvent effects : Polar aprotic solvents (DMF, DMSO) favor cyclization but may require post-reduction steps to remove nitro/byproduct groups .
-
Temperature control : Lower temperatures (50–80°C) minimize decomposition of methoxy groups .
Method Conditions Yield (%) Reference Thermal cyclization Toluene, 110°C 31–32 InCl₃-catalyzed Ethanol/water, 80°C 80–85 NaBH₄/Pd-C reduction Methanol, RT 80
Q. How to address unexpected byproducts in pyrazoloquinoline synthesis?
- Troubleshooting :
- Hydrazine intermediates : Unreacted hydrazines can form hydrazones (e.g., (E)-1-((2-chloro-6-methylquinolin-3-yl)methylene)hydrazine). Use excess arylhydrazine (1.5–2.0 equiv) and monitor via TLC .
- Oxidative byproducts : Introduce antioxidants (e.g., BHT) during cyclization to prevent quinoline-N-oxide formation .
- Regioselectivity issues : Employ directing groups (e.g., –NO₂ at C(6)) to control pyrazole annulation .
Q. How to design analogs for improved bioactivity?
- Structure-Activity Relationship (SAR) Strategies :
- C(3) modifications : Replace p-tolyl with 4-fluorophenyl to enhance metabolic stability while retaining PDE inhibition (IC₅₀ = 0.5 µM) .
- C(8) substitutions : Replace methoxy with –NH₂ to improve antibacterial potency (MIC = 1 µg/mL) via H-bonding with bacterial topoisomerases .
- Heterocycle fusion : Incorporate triazole rings at C(4) to modulate pharmacokinetics (e.g., logP reduction from 3.2 to 2.8) .
Data Contradiction Analysis
Q. Why do different studies report conflicting bioactivity data for pyrazoloquinolines?
- Resolution :
- Assay variability : Antimicrobial studies using agar diffusion vs. microbroth dilution yield differing MIC values (e.g., 2 vs. 8 µg/mL for S. aureus) .
- Structural nuances : Derivatives with –CF₃ at C(5) show species-specific activity (e.g., 4x higher potency in P. aeruginosa vs. E. coli) due to membrane permeability differences .
Q. How to reconcile discrepancies in synthetic yields for similar routes?
- Key Factors :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
